Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate
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Overview
Description
Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The initial step often involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its piperidine ring and fluorine atom are key features that can enhance the biological activity and metabolic stability of drug candidates. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the piperidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate
- Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Uniqueness
Rel-1-(tert-butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
XHPWIVCCDDYKRM-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Origin of Product |
United States |
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